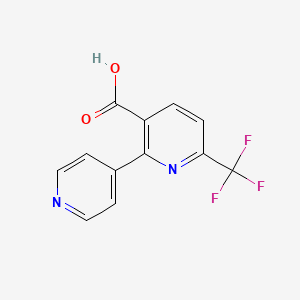

2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinic acid

Description

Properties

IUPAC Name |

2-pyridin-4-yl-6-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2O2/c13-12(14,15)9-2-1-8(11(18)19)10(17-9)7-3-5-16-6-4-7/h1-6H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOVGBJHQVXECS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)C2=CC=NC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601209500 | |

| Record name | 6-(Trifluoromethyl)[2,4′-bipyridine]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601209500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200273-59-2 | |

| Record name | 6-(Trifluoromethyl)[2,4′-bipyridine]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200273-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)[2,4′-bipyridine]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601209500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthetic Route

| Step | Reaction Description | Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Cyclization to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine | React ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide in anhydrous methanol, catalyzed by potassium hydroxide solution added dropwise over 24 h under reflux | White powder obtained after filtration and washing; reaction monitored by TLC |

| 2 | Chlorination to 2,6-dichloro-3-cyano-4-trifluoromethylpyridine | Treat intermediate with POCl3 at 110°C for 0.5 h in a sealed autoclave | Brown crystalline product; yield approx. 28.2% |

| 3 | Hydrolysis and/or catalytic hydrogenolysis to yield trifluoromethylnicotinic acid | Two routes: (a) Pd/C catalyzed hydrogenolysis followed by hydrolysis, or (b) hydrolysis followed by Pd/C catalyzed hydrogenolysis; conditions include reflux in ethanol with triethylamine under 1.8 MPa H2 at 80°C | Final product isolated by recrystallization; yield up to 91.2% after hydrolysis |

Detailed Reaction Conditions and Observations

- Cyclization Step: The slow addition of potassium hydroxide methanol solution ensures controlled reaction progress. Refluxing for 6 hours after addition completes the cyclization.

- Chlorination Step: POCl3 acts as a chlorinating agent converting hydroxyl groups to chlorides. The reaction is conducted under pressure to maintain temperature and reaction rate.

- Hydrogenolysis & Hydrolysis: Pd/C catalyst under hydrogen atmosphere reduces cyano groups to amines or facilitates other transformations, followed by hydrolysis to yield the carboxylic acid.

Reaction Equation Summary

$$

\text{Ethyl 4,4,4-trifluoroacetoacetate} + \text{Cyanoacetamide} \xrightarrow[\text{KOH}]{\text{Methanol, reflux}} 2,6\text{-dihydroxy-3-cyano-4-trifluoromethylpyridine} \xrightarrow[\text{POCl}3]{110^\circ C} 2,6\text{-dichloro-3-cyano-4-trifluoromethylpyridine} \xrightarrow[\text{Pd/C, H}2]{80^\circ C} \text{4-trifluoromethylnicotinic acid}

$$

Alternative Synthetic Approaches and Fluorination Techniques

While the above method is detailed for 4-trifluoromethyl nicotinic acid, related compounds such as this compound can be synthesized by adapting fluorination and substitution strategies reported in literature.

Vapor-Phase Fluorination and Chlorination (J-Stage, 2021)

- Fluorination of methylpyridines in a vapor-phase reactor with catalyst fluidized-bed phases enables selective trifluoromethylation and chlorination.

- Reaction temperatures range from 320°C to 450°C depending on substrate (2-, 3-, or 4-picoline).

- The process yields trifluoromethylpyridines and chloro-substituted trifluoromethylpyridines, which can be further functionalized.

| Substrate | Reaction Temp. (°C) | Major Products | Yield (GC Peak Area %) |

|---|---|---|---|

| 3-Picoline | 335 (CFB) / 320 (Empty) | Trifluoromethylpyridine (86.4%), Chloro(trifluoromethyl)pyridine (6.6%) | High yield of trifluoromethylated product |

| 2-Picoline | 350–360 | Trifluoromethylpyridine (71.3%), Chloro derivatives (11.1%) | Moderate yields with selectivity |

| 4-Picoline | 380 | Chloro(trifluoromethyl)pyridine (64.1%), Difluoro derivatives (19.1%) | Suitable for 4-substituted pyridines |

This method is useful for preparing trifluoromethylpyridines as intermediates for further coupling to introduce pyridin-4-yl groups.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization + Chlorination + Hydrogenolysis (Patent CN101851193A) | Ethyl 4,4,4-trifluoroacetoacetate, cyanoacetamide, KOH, POCl3, Pd/C | Reflux, 110°C chlorination, 80°C hydrogenolysis under H2 pressure | Industrially feasible, safe, high yield, well-characterized | Multi-step, requires handling of POCl3 and high-pressure H2 |

| Vapor-phase Fluorination/Chlorination (J-Stage 2021) | 2-,3-,4-Picoline, catalysts | 320–450°C, fluidized-bed reactor | Efficient trifluoromethylation, scalable | High temperature, specialized equipment |

Research Findings and Practical Considerations

- The cyclization approach using ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide provides a reliable route to trifluoromethylated pyridine intermediates.

- Chlorination with POCl3 is critical for introducing reactive chloro substituents enabling further transformations.

- Catalytic hydrogenolysis using Pd/C under hydrogen atmosphere effectively converts cyano groups to carboxylic acids or amines, facilitating final product formation.

- The vapor-phase fluorination method offers an alternative for direct trifluoromethylation of methylpyridines but requires high-temperature reactors and careful control.

- Yields reported for the final acid product reach above 90% under optimized conditions, demonstrating the efficiency of the cyclization/chlorination/hydrogenolysis pathway.

- Reaction monitoring by thin-layer chromatography and nuclear magnetic resonance (NMR) spectroscopy ensures product purity and reaction completion.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄).

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be categorized into the following areas:

- Antiviral Activity : Research indicates that derivatives of 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinic acid have potential as dual inhibitors targeting HIV-1 reverse transcriptase and associated RNase H functions. A study demonstrated that several synthesized compounds inhibited viral replication with selectivity indices up to 10 .

- Anticancer Properties : Preliminary studies have shown that compounds based on this scaffold can inhibit tumor cell proliferation. For instance, in vitro tests revealed significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating effective growth inhibition.

- Neuropharmacological Effects : The nicotinic acid derivatives are being explored for their effects on neuronal acetylcholine receptors, which may have implications for treating conditions related to addiction and cognitive disorders. The modulation of these receptors can lead to therapeutic benefits in smoking cessation and potentially reduce alcohol consumption .

Case Study 1: Antiviral Efficacy

A series of this compound derivatives were tested for their ability to inhibit HIV replication. Among 44 synthesized compounds, 34 demonstrated low micromolar inhibition of the RNase H function associated with HIV-1 reverse transcriptase. Notably, some compounds also showed significant antiviral activity in cell-based assays .

Case Study 2: Anticancer Activity

In a study examining the anticancer properties of these derivatives, several compounds exhibited significant cytotoxic effects on A431 vulvar epidermal carcinoma cells. The mechanism was linked to apoptosis induction via caspase pathway activation. The results suggest a promising avenue for developing new anticancer agents based on this chemical scaffold.

| Activity Type | Tested Compounds | Inhibition Range (µM) | Selectivity Index |

|---|---|---|---|

| Antiviral | 44 derivatives | Low micromolar | Up to 10 |

| Anticancer | Various | IC50 values (A549: 12.5, MCF-7: 15.0) | - |

Table 2: Synthesis Overview

| Synthesis Step | Reagents Used | Yield (%) |

|---|---|---|

| Trifluoromethylation | Trifluoromethylating agent | Variable |

| Coupling with pyridine derivatives | Various coupling agents | High |

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in the active site of enzymes, influencing their catalytic activity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinic acid

- Molecular Formula : C₁₂H₇F₃N₂O₂

- Molecular Weight : 268.20 g/mol

- CAS Registry Number : 200273-59-2 .

Structural Features :

This compound belongs to the nicotinic acid derivatives, characterized by a pyridine ring substituted with a trifluoromethyl (-CF₃) group at position 6 and a pyridin-4-yl moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridinyl substituent may facilitate hydrogen bonding or π-π interactions in biological systems.

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorophenyl Substitutions

Examples :

Key Differences :

- Substituent Position : Fluorine substitution on the phenyl ring (ortho, meta, para) alters electronic properties and steric effects. For instance, para-substitution may enhance symmetry and intermolecular interactions.

Pyridinyl Variants

Example :

Comparison :

Trifluoromethyl Nicotinic Acids with Additional Modifications

Examples :

- 6-(Trifluoromethyl)nicotinic acid Molecular Formula: C₇H₄F₃NO₂ Molecular Weight: 191.11 g/mol CAS: 231291-22-8 .

- 2-Amino-6-(trifluoromethyl)nicotinic acid Molecular Formula: C₇H₅F₃N₂O₂ Molecular Weight: 206.12 g/mol CAS: 890302-02-0 .

Key Differences :

- Functional Groups : The absence of a pyridinyl group in 6-(trifluoromethyl)nicotinic acid reduces molecular complexity and weight, likely decreasing lipophilicity.

- Amino Substitution: The amino group at position 2 in 2-amino-6-(trifluoromethyl)nicotinic acid increases polarity and hydrogen-bonding capacity compared to the pyridinyl substituent .

Halogenated Derivatives

Example :

- 2-Chloro-6-(trifluoromethyl)nicotinic acid Molecular Formula: C₇H₃ClF₃NO₂ Molecular Weight: 225.56 g/mol CAS: 102243-12-9 .

Comparison :

- Chlorine vs.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₂H₇F₃N₂O₂ | 268.20 | 200273-59-2 | Pyridin-4-yl, -CF₃ |

| 2-(2-Fluorophenyl)-6-(trifluoromethyl)nicotinic acid | C₁₃H₇F₄NO₂ | 285.20 | 1214325-96-8 | 2-Fluorophenyl, -CF₃ |

| 6-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | 191.11 | 231291-22-8 | -CF₃ (no pyridinyl) |

| 2-Amino-6-(trifluoromethyl)nicotinic acid | C₇H₅F₃N₂O₂ | 206.12 | 890302-02-0 | -NH₂, -CF₃ |

| 2-Chloro-6-(trifluoromethyl)nicotinic acid | C₇H₃ClF₃NO₂ | 225.56 | 102243-12-9 | -Cl, -CF₃ |

Biological Activity

2-(Pyridin-4-yl)-6-(trifluoromethyl)nicotinic acid is a derivative of nicotinic acid characterized by a pyridine ring and a trifluoromethyl group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The trifluoromethyl group enhances the compound's lipophilicity and electron-withdrawing properties, which may significantly influence its interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of trifluoromethyl nicotinic acids possess antibacterial activity against various strains, including multidrug-resistant pathogens. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 6.25 mg/mL against certain bacteria, demonstrating their potential as therapeutic agents .

Antiviral Activity

The compound has also been explored for its antiviral properties. A study reported that related compounds act as dual inhibitors of HIV-1 reverse transcriptase (RT), showcasing IC₅₀ values around 14 µM. These compounds inhibit both polymerase and RNase H functions, making them promising candidates for further development against HIV .

Anticancer Activity

Pyridine-based compounds have shown promise in cancer therapy. Specifically, certain derivatives exhibit cytotoxic effects on various cancer cell lines, such as PC-3 and HeLa, with IC₅₀ values ranging from 1.7 to 2.97 µM . This indicates a potential application in targeting tumor cells effectively.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity to biological targets, potentially modulating enzyme activity and receptor interactions.

Research Findings and Case Studies

Q & A

Q. Critical Parameters :

- Reaction Solvents : Use DMF or THF for coupling reactions to enhance solubility .

- Temperature Control : Maintain 80–100°C for Suzuki coupling to ensure efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high purity .

Basic: How is structural characterization performed for this compound?

Answer:

Key analytical techniques include:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., m/z 283.05 for C₁₂H₈F₃NO₂) .

- X-ray Crystallography : Resolve spatial arrangement of substituents, particularly steric effects from the trifluoromethyl group .

Advanced: How do substituent positions influence biological activity?

Answer:

Comparative studies of analogs reveal:

Q. Mechanistic Insights :

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability .

- Pyridin-4-yl Group : Facilitates π-π stacking with aromatic residues in enzyme active sites .

Advanced: How to resolve contradictions in reported biological data?

Answer:

Conflicting results (e.g., variable IC₅₀ values) arise from:

- Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or cell lines .

- Purity : Impurities >95% alter activity; validate via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

- Structural Confirmation : Ensure correct regiochemistry (e.g., pyridin-4-yl at C2 vs. C3) using 2D NMR (COSY, NOESY) .

Q. Resolution Strategy :

Replicate experiments under standardized conditions.

Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Advanced: What computational methods predict interactions with biological targets?

Answer:

- Molecular Docking (AutoDock Vina) : Model binding to kinases (e.g., EGFR) using PyMOL for visualization .

- QSAR Studies : Correlate substituent electronic properties (Hammett σ constants) with activity .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .

Q. Key Findings :

- The trifluoromethyl group stabilizes hydrophobic pockets in kinase domains .

- Pyridin-4-yl orientation affects hydrogen bonding with catalytic lysine residues .

Basic: What are the stability and storage recommendations?

Q. Answer :

- Stability : Degrades under UV light; store in amber glass at -20°C .

- Solubility : Soluble in DMSO (≥50 mg/mL), partially soluble in aqueous buffers (use sonication) .

- Handling : Use inert atmosphere (N₂/Ar) for hygroscopic intermediates .

Advanced: How to optimize reaction yields in large-scale synthesis?

Q. Answer :

-

Catalyst Screening : Test PdCl₂(dppf) vs. Pd(OAc)₂ for Suzuki coupling efficiency .

-

Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 hr) with controlled temperature .

-

Workflow :

Step Yield Improvement Strategy Reference Trifluoromethylation Use CF₃SiMe₃ with CsF activator Carboxylic Acid Formation Oxidize aldehydes with TEMPO/NaClO

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.